molecular formula C18H15N3O B6091714 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B6091714
M. Wt: 289.3 g/mol
InChI Key: LXCOLDWZXTUNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized by a specific method and has a unique mechanism of action that makes it useful in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its ability to interact with specific targets in cells. This compound has been shown to bind to DNA and induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the activity of certain enzymes by binding to the active site and preventing substrate binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its ability to induce apoptosis in cancer cells, inhibit the growth of bacterial strains, and inhibit the activity of certain enzymes. This compound has also been shown to have antioxidant properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments include its ability to selectively target specific cells and enzymes, its antimicrobial activity, and its antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one. These include further studies on its mechanism of action, its potential use in cancer therapy, its safety and toxicity profile, and its use as a potential antimicrobial agent. Additionally, research could focus on developing derivatives of this compound with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves the reaction of 2-methylbenzimidazole-5-carboxylic acid with benzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 2-amino-4-methylpyrimidine-5-carboxylic acid to form the final product.

Scientific Research Applications

3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has shown potential in various scientific research applications, including cancer research, antimicrobial activity, and enzyme inhibition studies. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also demonstrated antimicrobial activity against various bacterial strains and has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase.

Properties

IUPAC Name

3-benzyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-12-14(11-13-7-3-2-4-8-13)17(22)21-16-10-6-5-9-15(16)20-18(21)19-12/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCOLDWZXTUNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.